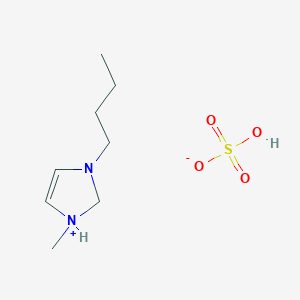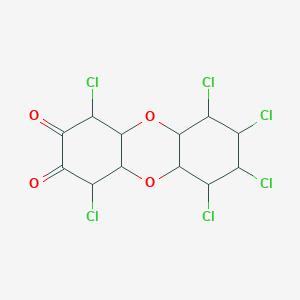![molecular formula C13H14N4 B12348459 1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of an imidazole ring fused to a quinoline ring, with a propyl group attached to the nitrogen atom at position 1 and an imine group at position 4.
Vorbereitungsmethoden
The synthesis of 1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with an appropriate aldehyde or ketone in the presence of a base can lead to the formation of the imidazoquinoline core.
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired transformations efficiently .
Analyse Chemischer Reaktionen
1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
For example, oxidation of the imine group can lead to the formation of an oxime derivative, while reduction can convert the imine to an amine. Substitution reactions at the propyl group or the quinoline ring can introduce various functional groups, leading to a wide range of derivatives with different properties .
Wissenschaftliche Forschungsanwendungen
1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to modulate biological pathways .
In particular, this compound has been investigated for its role as an allosteric modulator of the A3 adenosine receptor, which is involved in various physiological processes, including inflammation and immune response . Additionally, it has been explored as a potential adjuvant in vaccine formulations, enhancing the immune response to antigens .
Wirkmechanismus
The mechanism of action of 1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine involves its interaction with specific molecular targets, such as the A3 adenosine receptor. By binding to this receptor, the compound can modulate its activity, leading to downstream effects on cellular signaling pathways . This modulation can result in anti-inflammatory and immunomodulatory effects, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine can be compared to other imidazoquinoline derivatives, such as imiquimod and resiquimod. While all these compounds share a similar core structure, they differ in their substituents and specific biological activities . For instance, imiquimod is known for its use in treating skin conditions like actinic keratosis and basal cell carcinoma, while resiquimod is a potent TLR7/8 agonist used in immunotherapy .
The uniqueness of this compound lies in its specific substitution pattern and its potential as an allosteric modulator of the A3 adenosine receptor, which distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C13H14N4 |
|---|---|
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine |
InChI |
InChI=1S/C13H14N4/c1-2-7-17-8-15-11-12(17)9-5-3-4-6-10(9)16-13(11)14/h3-6,8,11,14H,2,7H2,1H3 |
InChI-Schlüssel |
SJQHAXOUQUWVMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=NC2C1=C3C=CC=CC3=NC2=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


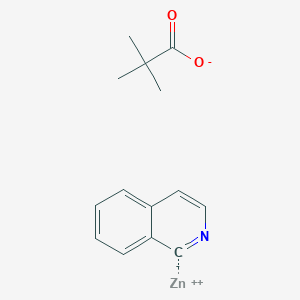
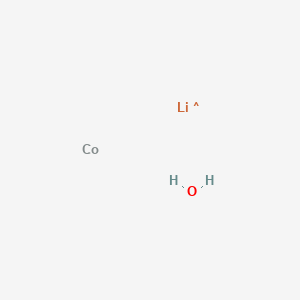
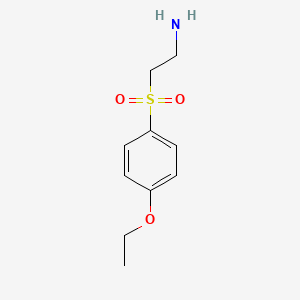
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
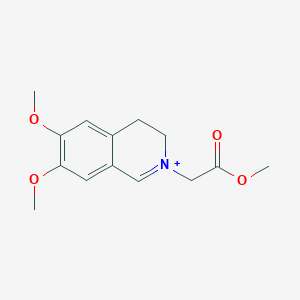
![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
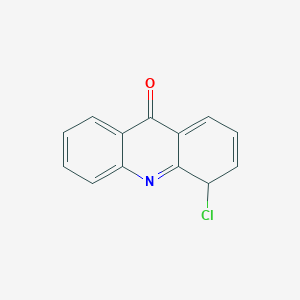
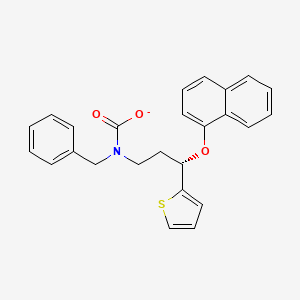
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)

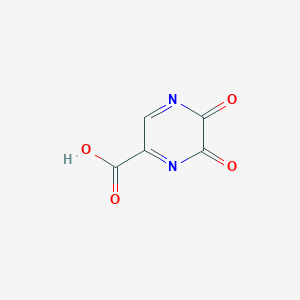
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
